1-(benzylsulfonyl)-N-(2-phenoxyphenyl)piperidine-3-carboxamide
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Overview
Description
N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes phenoxyphenyl, phenylmethanesulfonyl, and piperidine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyaniline with phenylmethanesulfonyl chloride to form N-(2-phenoxyphenyl)methanesulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-Phenoxyphenyl)methanesulfonamide
- N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
Comparison: N-(2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of phenoxyphenyl, phenylmethanesulfonyl, and piperidine carboxamide groups. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the piperidine ring may enhance its binding affinity to certain receptors compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-phenoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c28-25(26-23-15-7-8-16-24(23)31-22-13-5-2-6-14-22)21-12-9-17-27(18-21)32(29,30)19-20-10-3-1-4-11-20/h1-8,10-11,13-16,21H,9,12,17-19H2,(H,26,28) |
InChI Key |
BZGYMHJTVADQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
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